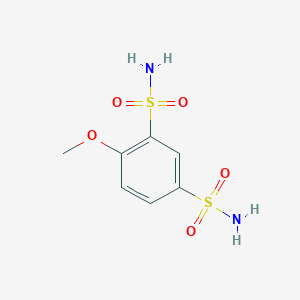
4-Methoxy-1,3-benzenedisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1,3-benzenedisulfonamide is an organic compound with the molecular formula C(7)H({10})N(_2)O(_5)S(_2) It is characterized by the presence of a methoxy group (-OCH(_3)) and two sulfonamide groups (-SO(_2)NH(_2)) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,3-benzenedisulfonamide typically involves the sulfonation of 4-methoxyaniline. The process can be summarized as follows:
Nitration: 4-Methoxyaniline is first nitrated to form 4-methoxy-3-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 4-methoxy-1,3-diaminobenzene.
Sulfonation: Finally, the diamine is sulfonated using chlorosulfonic acid or sulfur trioxide to produce this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-1,3-benzenedisulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH(_3)) or sodium ethoxide (NaOEt) under basic conditions.
Major Products:
Oxidation: 4-Hydroxy-1,3-benzenedisulfonamide.
Reduction: 4-Methoxy-1,3-benzenediamine.
Substitution: Various substituted benzenedisulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-1,3-benzenedisulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential anti-platelet and anti-inflammatory activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for cardiovascular diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-1,3-benzenedisulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in platelet aggregation, thereby exerting anti-platelet effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the signaling pathways that regulate platelet function .
Comparaison Avec Des Composés Similaires
- 4-Chloro-1,3-benzenedisulfonamide
- 4-Bromo-6-chloro-1,3-benzenedisulfonamide
- 4-Methoxy-N-(2-methoxybenzyl)benzenesulfonamide
Comparison: 4-Methoxy-1,3-benzenedisulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its chloro and bromo analogs, the methoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C7H10N2O5S2 |
|---|---|
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
4-methoxybenzene-1,3-disulfonamide |
InChI |
InChI=1S/C7H10N2O5S2/c1-14-6-3-2-5(15(8,10)11)4-7(6)16(9,12)13/h2-4H,1H3,(H2,8,10,11)(H2,9,12,13) |
Clé InChI |
LMIXJAIBEXMAKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


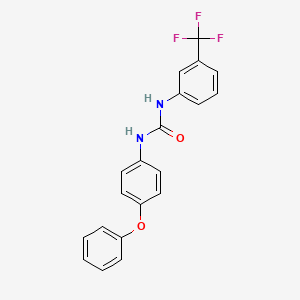
![6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione](/img/structure/B12007128.png)

![N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12007142.png)
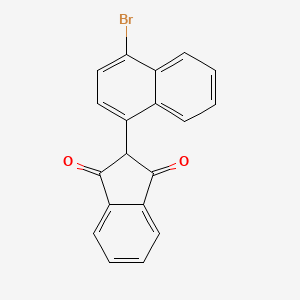
![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)
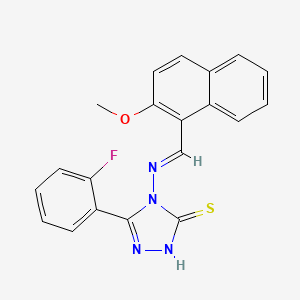
![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B12007174.png)
![2-(1-naphthyl)-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12007180.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)


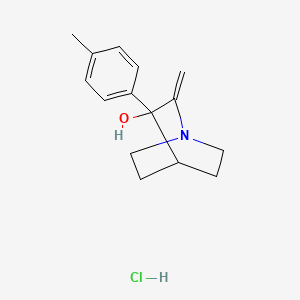
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B12007212.png)
